molecular formula C24H19ClN4O3 B12012549 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-14-3

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12012549
CAS No.: 634896-14-3
M. Wt: 446.9 g/mol
InChI Key: AWKHQAYBNBUUPM-VULFUBBASA-N
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Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a hydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction of the pyrazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydroxybenzylidene moiety: This is typically done through a condensation reaction between the pyrazole derivative and salicylaldehyde under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylidene derivatives: Compounds with similar chlorobenzylidene moieties.

    Pyrazole derivatives: Compounds containing the pyrazole ring structure.

    Hydroxybenzylidene derivatives: Compounds with similar hydroxybenzylidene groups.

Uniqueness

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

CAS No.

634896-14-3

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-19-9-5-16(6-10-19)15-32-20-11-7-17(8-12-20)21-13-22(28-27-21)24(31)29-26-14-18-3-1-2-4-23(18)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

AWKHQAYBNBUUPM-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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